molecular formula C14H16N4O5S B123320 Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- CAS No. 555-25-9

Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-

Cat. No. B123320
CAS RN: 555-25-9
M. Wt: 352.37 g/mol
InChI Key: WIYOSEJTAADVPJ-UHFFFAOYSA-N
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Description

The compound "Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with different substituents and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a complex containing a metabolite of antibacterial sulfadiazine, showcasing moderate growth inhibition of several bacteria in vitro, has been extensively analyzed. This study provides insights into the structural configurations and potential antibacterial properties of related compounds (J. Obaleye, M. Caira, & A. Tella, 2008).

Agricultural Applications

Research indicates that mefluidide, a derivative, can protect chilling-sensitive plants such as cucumber and corn from chilling injury, highlighting its potential utility in agriculture to mitigate temperature stress effects on crops (M. Tseng & P. Li, 1984).

Antimicrobial and Antifungal Properties

Several studies have synthesized and evaluated the antimicrobial and antifungal properties of compounds with the acetamide moiety, revealing promising results against various bacterial and fungal strains. These findings suggest potential therapeutic applications for these compounds in treating infectious diseases (R. Nunna, D. Ramachandran, S. P. Arts, M. Panchal, & S. Shah, 2014).

Enzyme Inhibition for Therapeutic Applications

Research into the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties has been conducted, aiming to develop treatments for diseases such as diabetes and Alzheimer's through the inhibition of α-glucosidase and acetylcholinesterase (M. Abbasi et al., 2019).

Antiviral Properties and Molecular Docking

Extensive quantum mechanical calculations and molecular docking studies on specific acetamide derivatives have been performed to explore their potential as anti-amoebic and anti-COVID-19 agents. These studies provide valuable insights into the molecular structure, electronic properties, and potential therapeutic applications of these compounds (Bindesh Kumar Shukla & U. Yadava, 2020; S. Mary et al., 2020).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming the product’s identity and/or purity .

Future Directions

The future directions for this compound are not clear from the available information. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , which suggests it may have potential applications in scientific research.

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYOSEJTAADVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204077
Record name Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-

CAS RN

555-25-9
Record name N4-Acetylsulfadimethoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfadimethoxine N4-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-[[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFADIMETHOXINE N4-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K98HZI4W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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